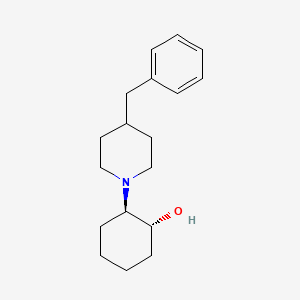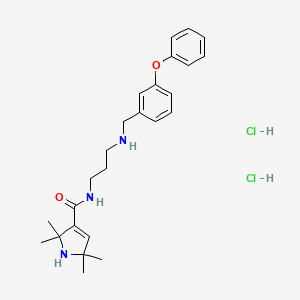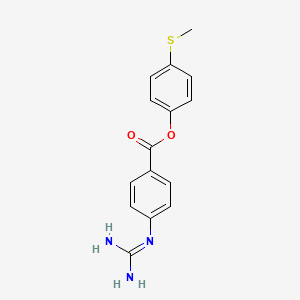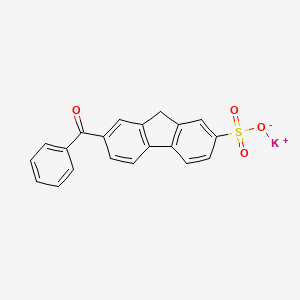
9H-Fluorene-2-sulfonic acid, 7-benzoyl-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-2-sulfonic acid, 7-benzoyl-, potassium salt: is a chemical compound with the molecular formula C20H13KO4S It is known for its unique structure, which includes a fluorene core substituted with a sulfonic acid group and a benzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-, potassium salt typically involves the sulfonation of fluorene followed by benzoylation The sulfonation can be achieved using sulfuric acid or chlorosulfonic acid under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is often isolated through crystallization or precipitation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group under suitable conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized fluorene derivatives.
Reduction: Hydroxylated benzoyl derivatives.
Substitution: Various substituted fluorene compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonic acid derivatives.
Industry: In the industrial sector, it can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-, potassium salt involves its interaction with molecular targets such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
9H-Fluorene-2-sulfonic acid: Lacks the benzoyl group, making it less hydrophobic.
7-Benzoyl-9H-fluorene: Lacks the sulfonic acid group, reducing its ionic interaction potential.
Uniqueness: The presence of both the sulfonic acid and benzoyl groups in 9H-Fluorene-2-sulfonic acid, 7-benzoyl-, potassium salt makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Eigenschaften
CAS-Nummer |
121305-20-2 |
|---|---|
Molekularformel |
C20H13KO4S |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
potassium;7-benzoyl-9H-fluorene-2-sulfonate |
InChI |
InChI=1S/C20H14O4S.K/c21-20(13-4-2-1-3-5-13)14-6-8-18-15(10-14)11-16-12-17(25(22,23)24)7-9-19(16)18;/h1-10,12H,11H2,(H,22,23,24);/q;+1/p-1 |
InChI-Schlüssel |
IIBVDWBCHMDEAC-UHFFFAOYSA-M |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12718472.png)
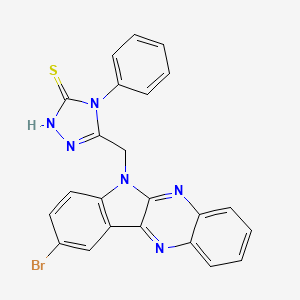




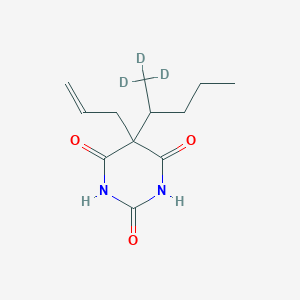
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

